molecular formula C10H7NO B2819977 2-(1-Benzofuran-2-yl)acetonitrile CAS No. 95-28-3

2-(1-Benzofuran-2-yl)acetonitrile

Cat. No.: B2819977
CAS No.: 95-28-3
M. Wt: 157.172
InChI Key: OPDLHQOQMQIFLC-UHFFFAOYSA-N
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Description

2-(1-Benzofuran-2-yl)acetonitrile is an organic compound that belongs to the class of benzofuran derivatives It is characterized by the presence of a benzofuran ring attached to an acetonitrile group

Safety and Hazards

This compound is associated with several hazard statements, including H302, H312, H315, H319, H332, and H335 . These statements indicate that the compound can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . Precautionary measures include avoiding dust formation and breathing vapors, mist, or gas .

Future Directions

Benzofuran and its derivatives, including 2-(1-Benzofuran-2-yl)acetonitrile, are being explored for their potential in antimicrobial therapy . They are also being studied for their anticancer activities . The unique structural features of benzofuran and its wide array of biological activities make it a promising structure in the field of drug discovery .

Relevant Papers The relevant papers for this compound can be found in the references provided . These papers contain more detailed information about the compound and its properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Benzofuran-2-yl)acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. Another approach includes the use of α-(2-formylaryloxy)acetonitriles with arylboronic acids, catalyzed by nickel(II) acetylacetonate, to yield 2-aroylbenzofurans .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzofuran-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding benzofuran carboxylic acids.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Benzofuran carboxylic acids.

    Reduction: Benzofuran primary amines.

    Substitution: Various substituted benzofuran derivatives depending on the reagents used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Benzoylbenzo[b]furans
  • Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones)
  • 2-Phenylbenzofuran

Uniqueness

2-(1-Benzofuran-2-yl)acetonitrile is unique due to its specific structural features, including the presence of both a benzofuran ring and an acetonitrile group. This combination imparts distinct chemical reactivity and biological activity compared to other benzofuran derivatives .

Properties

IUPAC Name

2-(1-benzofuran-2-yl)acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c11-6-5-9-7-8-3-1-2-4-10(8)12-9/h1-4,7H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPDLHQOQMQIFLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Compound 5 (117 g) was added dropwise to a stirring suspension of sodium cyanide (37.64 g) in dimethyl sulfoxide (100 ml). The reactor was placed from time to time into an ice bath in order to keep the reaction temperature between 20° C. and 45° C. Addition lasted 60 minutes. The reaction mixture was stirred for another 16 hours, then poured into methylene chloride (500 ml), washed with water (500 ml, then 2×250 ml), and evaporated to dryness. A small sample was purified on a silica gel column, eluting with dichloromethane/hexanes (50:50 v/v).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
37.64 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two

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